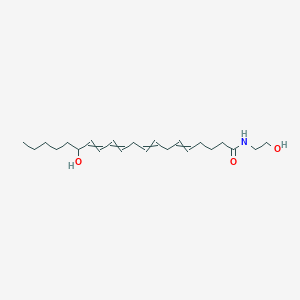
15-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,13-tetraenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,13-tetraenamide is a complex organic compound with the molecular formula C22H37NO3. It is known for its unique structure, which includes multiple double bonds and hydroxyl groups. This compound is often studied for its potential biological and chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 15-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,13-tetraenamide typically involves the reaction of arachidonic acid with ethanolamine under specific conditions. The process may include the use of catalysts such as methanol sodium in a solvent mixture of hexane and ethanol . The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
15-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,13-tetraenamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can modify the double bonds and hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more hydroxylated derivatives, while reduction can lead to saturated compounds.
Aplicaciones Científicas De Investigación
15-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,13-tetraenamide has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and pathways.
Biology: The compound is studied for its role in cellular signaling and metabolism.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in inflammation and pain management.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 15-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,13-tetraenamide involves its interaction with specific molecular targets such as cannabinoid receptors (CB1 and CB2) and other receptors like GPR18 and GPR55 . These interactions can modulate various signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C22H37NO3 |
|---|---|
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
15-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,13-tetraenamide |
InChI |
InChI=1S/C22H37NO3/c1-2-3-13-16-21(25)17-14-11-9-7-5-4-6-8-10-12-15-18-22(26)23-19-20-24/h4-5,8-11,14,17,21,24-25H,2-3,6-7,12-13,15-16,18-20H2,1H3,(H,23,26) |
Clave InChI |
XZQKRCUYLKDPEK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)NCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[[5-(Carbamoylamino)-2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B13392677.png)
![3,3-Dimethyl-[1,1'-binaphthalene]-4,4(3H)-diamine](/img/structure/B13392691.png)
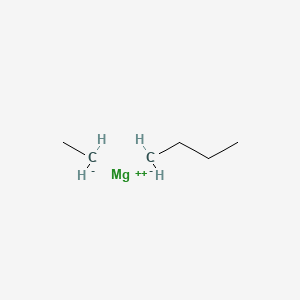
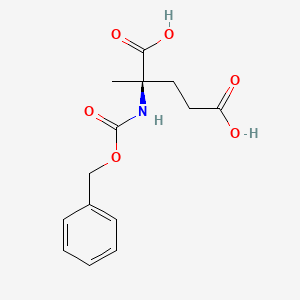
![(E)-2-[[(1S,2S)-1,2-bis(3,5-dimethoxyphenyl)-2-[[(E)-3-hydroxy-2-(2,4,6-trimethylbenzoyl)but-2-enylidene]amino]ethyl]iminomethyl]-3-hydroxy-1-(2,4,6-trimethylphenyl)but-2-en-1-one;cobalt](/img/structure/B13392704.png)
![Methyl 3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13392722.png)
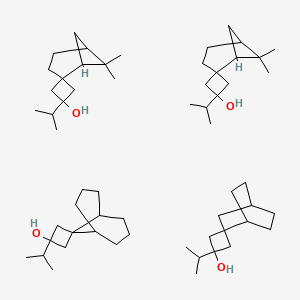
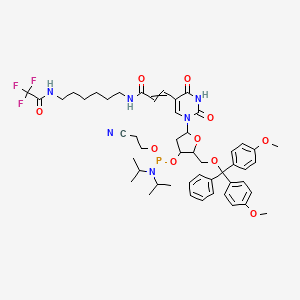
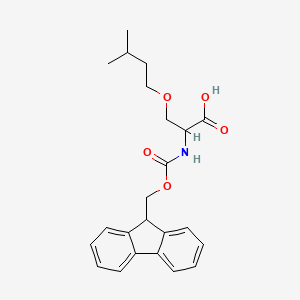

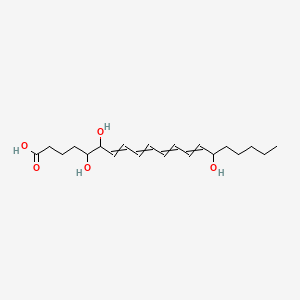

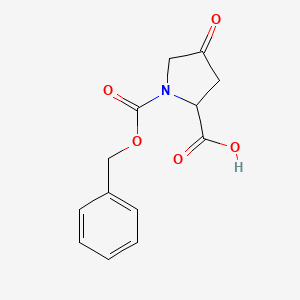
![2-[4-[3-(1-naphthalen-1-ylethylamino)pyrrolidin-1-yl]phenyl]acetic acid](/img/structure/B13392755.png)
